molecular formula C3H5BrClN3S B2354035 (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride CAS No. 1823928-17-1

(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Cat. No.: B2354035
CAS No.: 1823928-17-1
M. Wt: 230.51
InChI Key: FEXXKAKBJIANBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride typically involves the reaction of 5-bromo-1,3,4-thiadiazole with methanamine in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1,3,4-thiadiazol-2-yl)methanamine hydrochloride
  • (5-Fluoro-1,3,4-thiadiazol-2-yl)methanamine hydrochloride
  • (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Uniqueness

(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties to the molecule. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

(5-bromo-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3S.ClH/c4-3-7-6-2(1-5)8-3;/h1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXXKAKBJIANBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.